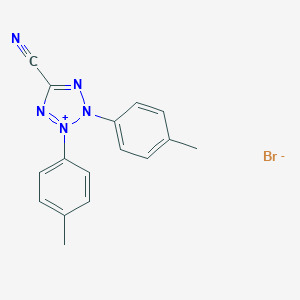

5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide

Übersicht

Beschreibung

5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide is a redox-sensitive tetrazolium salt. It is primarily used as a red fluorescent dye to detect metabolic activity in microorganisms. Upon reduction, it produces a fluorescent formazan, which is only fluorescent in its solid state .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide typically involves the reaction of p-tolyl hydrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide undergoes several types of chemical reactions, including:

Reduction: The compound is reduced to form a fluorescent formazan.

Oxidation: It can be oxidized back to its original tetrazolium form.

Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Reduction: Common reducing agents include sodium borohydride and ascorbic acid. The reaction is typically carried out in an aqueous medium at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to revert the compound to its original form.

Substitution: Nucleophiles such as chloride or acetate can replace the bromide ion in the presence of a suitable catalyst

Major Products

Reduction: The major product is the fluorescent formazan.

Oxidation: The major product is the original tetrazolium salt.

Substitution: The major products are the substituted tetrazolium salts

Wissenschaftliche Forschungsanwendungen

Microbial Viability Assessment

CTC is primarily used for measuring the respiratory activity of bacteria. When respiring bacteria are exposed to CTC, they reduce it to an insoluble formazan product, which accumulates within the cells. The intensity of fluorescence emitted by the formazan can be quantified, providing a direct measure of microbial viability.

Key Studies:

- A study demonstrated that CTC effectively distinguishes between viable and non-viable bacterial cells in both food and environmental samples. The method yielded results in 2 to 10 minutes, making it a rapid assessment tool for microbial populations .

- Another investigation assessed the respiratory activity of Acanthamoeba trophozoites and cysts using CTC staining to evaluate biocidal effects of disinfectants. The study found a significant correlation between respiratory activity measured by CTC and survival rates determined through culture-dependent methods .

Cell Viability Assays in Eukaryotic Cells

CTC is also employed in eukaryotic cell viability assays, similar to other tetrazolium salts like MTT. In these assays, metabolically active cells reduce CTC, leading to the formation of colored formazan crystals that can be quantified spectrophotometrically or fluorometrically.

Case Study:

- Research comparing CTC with MTT highlighted its effectiveness in assessing cell viability under various experimental conditions. The study emphasized that CTC could provide reliable results even when traditional methods failed due to interference from test compounds .

Environmental Monitoring

CTC has been utilized in environmental microbiology to monitor the metabolic activity of microbial communities in soil and water samples. Its ability to provide rapid results makes it suitable for assessing the health of ecosystems.

Data Table: Applications of CTC in Environmental Monitoring

Pharmacological Research

In pharmacological studies, CTC is used to evaluate the cytotoxic effects of various compounds on bacterial and eukaryotic cells. By measuring the reduction of CTC, researchers can infer the metabolic state and viability of cells exposed to potential therapeutics.

Example:

- A study investigated the effects of a new anticancer agent using CTC assays alongside traditional viability methods. Results showed that CTC provided consistent data on cell viability compared to other assays, reinforcing its utility in pharmacological research .

Limitations and Considerations

While CTC is a powerful tool for measuring cell viability, it is important to consider its limitations:

Wirkmechanismus

The mechanism of action of 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide involves its reduction by cellular enzymes to form a fluorescent formazan. This reduction is indicative of metabolic activity, as only living cells with active metabolism can reduce the compound. The fluorescent formazan accumulates in the cells, allowing for visualization and quantification of metabolic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.

Tetranitroblue tetrazolium chloride: Used in histochemistry and for detecting superoxide production.

1,3,5-Triphenyltetrazolium chloride: Employed in various biochemical assays

Uniqueness

5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide is unique due to its high sensitivity and specificity for detecting metabolic activity in microorganisms. Its red fluorescent formazan product provides a distinct advantage in applications requiring fluorescence-based detection .

Biologische Aktivität

5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide (CTC) is a tetrazolium salt widely used in biological assays to evaluate cellular viability and metabolic activity. This compound has gained prominence due to its ability to provide quantitative assessments of cell viability through the reduction of CTC to a fluorescent formazan product. This article explores the biological activity of CTC, highlighting its mechanisms, applications in various studies, and comparative data.

CTC functions as a redox indicator, where it is reduced by dehydrogenases and electron transport chain enzymes present in metabolically active cells. The reduction process transforms CTC from a colorless state into a colored formazan derivative, which can be quantified using fluorescence or absorbance measurements. The general reaction can be summarized as follows:

This reaction is particularly useful in assessing the metabolic activity of both eukaryotic cells and bacteria.

Applications in Biological Research

CTC has been employed in various studies to evaluate cell viability and metabolic activity across different biological systems:

- Tumor Cell Viability : CTC has been used to measure redox activity in tumor cells, providing insights into their metabolic states and responses to therapeutic interventions .

- Bacterial Viability : The compound is effective in quantifying respiring bacteria in environmental samples, such as water and biofilms. Studies have shown that a 0.5 mM concentration of CTC can yield significant intracellular reduction, indicating active respiration .

- Comparative Assays : CTC is often compared with other tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide), with findings suggesting that CTC may provide more reliable results in certain contexts due to its fluorescence properties .

Study 1: Anticancer Activity Evaluation

A study examined the effectiveness of various compounds against MDA-MB-231 breast cancer cells using CTC for viability assessment. The results indicated that certain synthesized compounds exhibited significant cytotoxic effects, as demonstrated by decreased fluorescence intensity correlating with reduced cell viability .

Study 2: Environmental Microbiology

In an environmental study, CTC was utilized to assess the viability of bacteria in drinking water samples. The results showed that CTC effectively distinguished between viable and non-viable cells based on their metabolic activity, highlighting its utility in microbiological assessments .

Comparative Data Table

The following table summarizes key findings from various studies utilizing CTC compared to MTT:

| Parameter | CTC | MTT |

|---|---|---|

| Type of Product | Fluorescent formazan | Colored formazan |

| Measurement Method | Fluorescence | Absorbance |

| Cell Types Tested | Eukaryotic cells, bacteria | Eukaryotic cells |

| Time for Reaction | ~1 hour | ~4 hours |

| Sensitivity | Higher sensitivity in some bacterial assays | Generally reliable but may show interference with certain compounds |

Eigenschaften

IUPAC Name |

2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N5.BrH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAZLFAHKWCPNN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545395 | |

| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-69-4 | |

| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.